molecular formula C12H14O B14555731 4-Methyl-1-phenylpent-4-en-2-one CAS No. 61799-53-9

4-Methyl-1-phenylpent-4-en-2-one

Cat. No.: B14555731
CAS No.: 61799-53-9
M. Wt: 174.24 g/mol
InChI Key: AUSUAUNWTAESTP-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylpent-4-en-2-one is an organic compound with the molecular formula C12H14O It is a β,γ-unsaturated ketone, characterized by the presence of a phenyl group attached to the pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenylpent-4-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the desired enone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenylpent-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the enone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce 4-methyl-1-phenylpentan-2-ol.

Scientific Research Applications

4-Methyl-1-phenylpent-4-en-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenylpent-4-en-2-one involves its interaction with various molecular targets. The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in biological assays to study enzyme inhibition and activation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-phenylpent-4-en-2-one is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both the phenyl group and the enone moiety allows for versatile chemical transformations and applications in various fields.

Properties

CAS No.

61799-53-9

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-methyl-1-phenylpent-4-en-2-one

InChI

InChI=1S/C12H14O/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3

InChI Key

AUSUAUNWTAESTP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(=O)CC1=CC=CC=C1

Origin of Product

United States

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